[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate
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Overview
Preparation Methods
The synthesis of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER typically involves the esterification of phosphonic acid with 2-dodecanoylamino-hexanol and propanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe for studying enzyme activities, particularly those involving phospholipase A2.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides, releasing glycerophospholipids and arachidonic acid, which serve as precursors of signal molecules . The compound’s effects are mediated through these interactions and the subsequent signaling pathways.
Comparison with Similar Compounds
PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER can be compared with other phosphoethanolamines, such as:
- PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER ETHYL ESTER
- PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER METHYL ESTER These compounds share similar structural features but differ in the ester groups attached to the phosphonic acid. The uniqueness of PHOSPHONIC ACID 2-DODECANOYLAMINO-HEXYL ESTER PROPYL ESTER lies in its specific ester groups, which influence its chemical reactivity and biological activity .
Biological Activity
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate, commonly referred to as a phospholipid derivative, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain fatty acid (dodecanoyl) linked to a hexylamine and a phosphate group. Understanding its biological activity is crucial for exploring its applications in drug development, antimicrobial properties, and cellular interactions.
- Molecular Formula : C_{17}H_{37}N_{1}O_{4}P
- Molecular Weight : 367.47 g/mol
- CAS Number : 85563-48-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dodecanoyl group enhances membrane penetration, making these compounds effective against various bacterial strains.
- A patent describes an antimicrobial mixture that includes this compound as a key ingredient, demonstrating its efficacy against pathogens .
-
Cell Membrane Interaction
- Phospholipid derivatives are known to interact with cell membranes, influencing membrane fluidity and permeability. This interaction can lead to alterations in cellular signaling pathways and may enhance drug delivery systems.
- Research shows that the amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs for targeted delivery .
-
Cytotoxicity and Cellular Effects
- The cytotoxic effects of phospholipid derivatives have been studied in various cancer cell lines. This compound has been shown to induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .
- In vitro studies reveal that this compound can modulate cell proliferation and survival pathways, indicating potential therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study: Cytotoxic Effects on Cancer Cells
In another study focusing on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This suggests that the compound may trigger apoptotic pathways leading to cell death.
Properties
CAS No. |
136134-09-3 |
---|---|
Molecular Formula |
C20H42NO6P |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C20H42NO6P/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
SLLQAGCLXXPCKZ-LJQANCHMSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)(O)OCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)(O)OCCO |
Key on ui other cas no. |
136134-09-3 |
Synonyms |
(S)-isomer of dodecyl-2-aminohexanol-1-phosphoglycol 2-TDAH-PG 2-tetradecanoylaminohexanol-1-phospho-ethylene glycol DDAPG dodecyl-2-aminohexanol-1-phosphoglycol |
Origin of Product |
United States |
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